(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a chemical compound characterized by the molecular formula . This compound is a derivative of piperidine, a six-membered ring containing nitrogen. It features two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position. The compound is primarily used in various scientific research applications, including organic synthesis and medicinal chemistry.
This compound is classified under piperidine derivatives and is recognized for its potential biological activity. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water. It has been cataloged with the CAS number 1331775-99-5, and its synthesis and properties have been documented in various chemical databases, including PubChem .
The synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride typically involves several key steps:
In industrial settings, large-scale production may employ advanced fluorination techniques and continuous flow reactors to improve yield and purity.
The molecular structure of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride can be described as follows:
The InChI representation for this compound is:
The InChI Key is:
This structural information aids in understanding its chemical behavior and potential interactions.
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride can undergo several types of chemical reactions:
For these reactions:
The physical properties of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride include:
Key chemical properties include:
Relevant data on melting point, boiling point, and other specific properties may vary based on purity and preparation methods but are generally consistent with similar piperidine derivatives.
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride has diverse applications in scientific research:
Nucleophilic aromatic substitution (SNAr) serves as a cornerstone reaction for constructing the piperidine core and introducing key substituents in the synthesis of (4,4-difluoropiperidin-3-yl)methanol hydrochloride and related analogs. This approach capitalizes on the activation provided by electron-withdrawing groups (particularly halogens) on aromatic systems, enabling efficient displacement by nitrogen nucleophiles from piperidine precursors. Dichloropyrimidine intermediates undergo selective displacement with aminomethyl-piperidine derivatives under mild conditions, typically employing organic bases like triethylamine in polar aprotic solvents such as DMF or acetonitrile [2]. The reaction exhibits excellent functional group tolerance, accommodating various substituents on both the piperidine ring and the aromatic electrophile.
This methodology demonstrates particular utility in constructing structurally complex BCL6 degraders where the piperidine moiety acts as a critical linker. For example, advanced intermediates utilize SNAr reactions to connect substituted piperidines with chloropyrimidine or chloropyridine fragments essential for biological activity. The chemoselectivity observed in these reactions (often favoring displacement at specific halogen positions) enables sequential functionalization strategies critical for building molecular complexity [3]. Careful optimization of temperature, solvent, and stoichiometry minimizes bis-adduct formation and ensures high yields of the monosubstituted products required for subsequent synthetic steps toward the target hydrochloride salt.
Table 1: SNAr Conditions for Piperidine Intermediate Synthesis
Electrophile | Piperidine Nucleophile | Base/Solvent | Temperature | Application Reference |
---|---|---|---|---|
5-Chloro-2-aminopyridine | 4,4-Difluoropiperidinylmethylamine | Et₃N/DMF | 80°C | BCL6 Degraders [2] |
2,4-Dichloropyrimidine | trans-3-Aminomethyl-4-fluoropiperidine | DIPEA/CH₃CN | 60°C | Stereoselective Synthesis [3] |
5-(Trifluoromethyl)-2-chloropyridine | 4,4-Difluoro-2-(aminomethyl)piperidine | K₂CO₃/DMSO | 100°C | Patent Synthesis [4] |
Strategic fluorination significantly modulates the physicochemical and pharmacokinetic properties of piperidine-containing compounds. Two principal methodologies dominate the introduction of gem-difluoro groups at the C4 position of the piperidine ring relevant to (4,4-difluoropiperidin-3-yl)methanol hydrochloride: deoxyfluorination using Diethylaminosulfur Trifluoride (DAST) and electrophilic fluorination using Selectfluor®.
DAST-mediated fluorination transforms piperidin-4-one precursors or their corresponding alcohols into the 4,4-difluoropiperidine motif. This transformation proceeds via an SN₂ mechanism, where DAST first converts the alcohol into a good leaving group (sulfonyl ester), subsequently displaced by fluoride. The reaction requires anhydrous conditions (e.g., dichloromethane under inert atmosphere) and careful temperature control (-78°C to 0°C) to suppress elimination side reactions and epimerization [4] [8]. While effective, DAST presents handling challenges due to its moisture sensitivity and corrosivity.
Selectfluor® [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] offers an alternative approach for direct electrophilic fluorination of enolates or enol derivatives. This reagent facilitates the conversion of readily available 4-piperidinone derivatives into the 4,4-difluoro species under milder aqueous-compatible conditions compared to DAST. Selectfluor reactions typically employ polar solvents like acetonitrile or ethanol at elevated temperatures (60-80°C) and benefit from additives like silver tetrafluoroborate to enhance reactivity [4]. This method provides better regioselectivity for gem-difluorination compared to radical fluorination routes and avoids the hazards associated with DAST.
Table 2: Fluorination Reagents for Piperidine Synthesis
Reagent | Substrate | Solvent/Conditions | Key Advantages | Limitations |
---|---|---|---|---|
DAST | Piperidin-4-ols or ketones | Anhydrous DCM, -78°C → RT | High conversion efficiency, established protocols | Moisture sensitive, corrosive, elimination side products |
Selectfluor® | Enolates/Enol ethers of 4-Piperidinones | CH₃CN/H₂O, 60-80°C | Safer handling, aqueous compatibility, better regioselectivity | May require metal catalysts, higher temperatures needed |
Deoxo-Fluor | Piperidin-4-ols or ketones | THF, 0°C → RT | Higher thermal stability than DAST | Similar elimination risks, higher cost |
The biological activity of piperidine-containing pharmaceuticals, including BCL6 degraders, exhibits profound stereochemical dependence. Achieving precise stereocontrol at the C3 and C4 positions of the piperidine ring in (4,4-difluoropiperidin-3-yl)methanol hydrochloride is therefore paramount. Chiral pool synthesis starting from enantiomerically pure S- or R-pyroglutaminol provides a robust route to access both trans and cis configured 3,4-disubstituted piperidines [2].
The established route begins with an acid-catalyzed condensation between pyroglutaminol and benzaldehyde, forming a bicyclic oxazolidine intermediate that fixes the stereochemistry. Subsequent alkylation with iodomethane proceeds with high diastereoselectivity, governed by the existing chiral center and conformational constraints of the bicyclic system. This step generates separable diastereomers (cis and trans relative to the existing substituents) after careful column chromatography. The desired minor trans-isomer undergoes LiAlH₄ reduction to yield a substituted prolinol. A critical ring expansion step using trifluoroacetic anhydride (TFAA) and triethylamine then converts the prolinol into the corresponding piperidine derivative while preserving the established stereochemistry. Final catalytic hydrogenation removes the benzyl protecting group, yielding the enantiomerically enriched 3-aminomethyl-4-substituted piperidine precursor required for coupling via SNAr and eventual conversion to the hydrochloride salt [2] [3]. This approach typically yields the trans isomer as the minor product (approximately 14% yield based on the alkylation step), necessitating efficient separation protocols. The stereochemical integrity of the final (4,4-difluoropiperidin-3-yl)methanol hydrochloride is thus directly traceable to the configuration of the pyroglutaminol starting material and the diastereoselective transformations employed.
Conversion of the free base (4,4-difluoropiperidin-3-yl)methanol into its hydrochloride salt is essential for enhancing stability, crystallinity, and handling properties critical for biomedical research applications. This final salt formation requires meticulous optimization of solvent systems and reaction conditions to ensure high purity, defined stoichiometry, and optimal solid-state properties.
Common protocols involve dissolving the free base in cold, anhydrous ethereal solvents such as diethyl ether or tert-butyl methyl ether (TBME). HCl gas is then introduced either by bubbling through the solution or via addition of a predetermined volume of HCl solution in dioxane, EtOH, or water. The choice between gaseous HCl and solution-based acid significantly impacts crystal nucleation and growth kinetics. Precipitation of the hydrochloride salt typically occurs spontaneously or is induced by cooling or anti-solvent addition. Alternatively, protic solvents like isopropanol (IPA) or ethanol can be used, particularly if the free base exhibits limited solubility in ethers. Post-precipitation, the solid is often triturated with non-solvents or recrystallized from solvent mixtures like ethanol/diethyl ether or IPA/heptane to achieve high purity (>97%) [6] [8]. Key considerations include minimizing residual solvent content, preventing hydrate formation, and ensuring the absence of amorphous material. The hydrochloride salt exhibits significantly improved stability under ambient storage conditions compared to the hygroscopic free base, making it the preferred form for long-term storage and distribution in research settings. Characterization typically involves a combination of techniques: HPLC for purity assessment, NMR for structural confirmation, XRPD to verify crystallinity, and Karl Fischer titration for water content analysis.
Transitioning from milligram-scale laboratory synthesis to multi-gram or kilogram production of high-purity (4,4-difluoropiperidin-3-yl)methanol hydrochloride demands integrated process optimization addressing yield, purity, safety, and cost-effectiveness. Scalable routes emphasize robust reactions, simplified purification, and minimal use of hazardous reagents or chromatographic separations.
Continuous flow chemistry presents significant advantages for key steps like SNAr reactions and fluorinations, offering superior heat and mass transfer, improved safety profiles for exothermic transformations, and consistent product quality. For example, fluorination using DAST or Deoxo-Fluor can be performed in continuous flow reactors with precise temperature control and immediate quenching, mitigating risks associated with batch processing of these hazardous reagents [4]. Similarly, hydrogenation steps for deprotection (e.g., removal of benzyl groups) benefit from continuous flow hydrogenation systems using fixed-bed catalysts, enhancing efficiency and safety.
Downstream processing focuses on crystallization as the primary purification technique. Isolation of intermediates as crystalline salts (e.g., oxalate or tartrate salts) provides effective purification points before the final hydrochloride salt formation. The hydrochloride salt itself is purified via crystallization from optimized solvent systems like ethanol/water or acetone/water mixtures, which balance yield, purity, and crystal morphology suitable for filtration and drying [6]. Process analytical technology (PAT) tools such as in-situ FTIR or FBRM (Focused Beam Reflectance Measurement) are employed to monitor critical process parameters and endpoints in real-time. Strict analytical control using HPLC-MS, GC for residual solvents, and chiral HPLC ensures the final (4,4-difluoropiperidin-3-yl)methanol hydrochloride meets the stringent purity standards (>99% chemical purity, >99% enantiomeric excess where applicable) required for biological evaluation and formulation studies in oncology and immunology research. Cold-chain logistics may be employed for large-scale distribution to maintain stability [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: